molecular formula C15H20N2O5S B2551887 5-{[(1-Hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}-2-methoxybenzamide CAS No. 2097858-17-6

5-{[(1-Hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}-2-methoxybenzamide

Cat. No.: B2551887
CAS No.: 2097858-17-6
M. Wt: 340.39
InChI Key: FXVWDLWPMDGLCM-UHFFFAOYSA-N
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Description

5-{[(1-Hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}-2-methoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a methoxy group and a sulfamoyl group linked to a hydroxycyclohexenyl moiety. Its unique structure suggests it may have interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(1-Hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}-2-methoxybenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the hydroxycyclohexenyl intermediate, which can be achieved through cyclohexene oxidation. This intermediate is then reacted with a sulfamoyl chloride derivative under basic conditions to form the sulfamoyl group. Finally, the methoxybenzamide moiety is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale reactions. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions. Continuous flow chemistry and automated synthesis platforms could be employed to enhance yield and purity while minimizing waste and production time .

Chemical Reactions Analysis

Types of Reactions

5-{[(1-Hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}-2-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-{[(1-Hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}-2-methoxybenzamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological macromolecules, while the methoxybenzamide moiety can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-{[(1-Hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}-2-chlorobenzamide
  • 5-{[(1-Hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}-2-ethoxybenzamide

Uniqueness

Compared to similar compounds, 5-{[(1-Hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}-2-methoxybenzamide stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methoxy group can enhance its solubility and stability, making it a more versatile compound for various applications .

Properties

IUPAC Name

5-[(1-hydroxycyclohex-2-en-1-yl)methylsulfamoyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5S/c1-22-13-6-5-11(9-12(13)14(16)18)23(20,21)17-10-15(19)7-3-2-4-8-15/h3,5-7,9,17,19H,2,4,8,10H2,1H3,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXVWDLWPMDGLCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCCC=C2)O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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